3-Tert-butylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQMVXZDQLSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436531 | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-28-3 | |

| Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Structure, and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Steric Hindrance in Aromatic Aldehydes

3-Tert-butylbenzaldehyde, a mono-substituted aromatic aldehyde, presents a compelling case study in the influence of steric hindrance on chemical reactivity and molecular interactions. The presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring system imparts unique physicochemical properties that make it a valuable intermediate and building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and analytical characterization of 3-tert-butylbenzaldehyde, offering insights for its effective utilization in research and development.

The strategic placement of the tert-butyl group distinguishes 3-tert-butylbenzaldehyde from its ortho and para isomers, influencing its electronic properties and dictating its reactivity in various chemical transformations. This steric bulk can direct reactions to specific sites, modulate the stability of intermediates, and influence the conformational preferences of resulting products. For drug development professionals, understanding these nuances is critical for designing molecules with specific pharmacological profiles, as the tert-butyl moiety can enhance metabolic stability and modulate binding interactions with biological targets.

Part 1: Molecular Structure and Physicochemical Properties

3-Tert-butylbenzaldehyde is a colorless to light yellow liquid at room temperature. Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tert-butyl group [-C(CH3)3] at the 1 and 3 positions, respectively.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-tert-butylbenzaldehyde | [1] |

| CAS Number | 23039-28-3 | [1] |

| Molecular Formula | C11H14O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Boiling Point | 228.02 °C at 760 mmHg | [2] |

| Density | 0.967 g/cm³ | [2] |

| SMILES | CC(C)(C)c1cccc(c1)C=O | [1] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [1] |

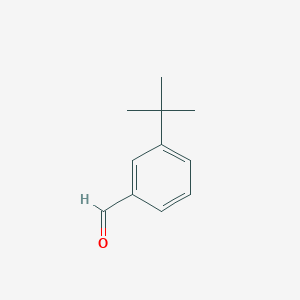

The molecular structure of 3-tert-butylbenzaldehyde can be visualized as follows:

Part 2: Synthesis of 3-Tert-butylbenzaldehyde

The synthesis of 3-tert-butylbenzaldehyde can be approached through several strategic pathways, primarily involving the introduction of the aldehyde functionality onto a pre-existing tert-butylated benzene ring or vice versa. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Oxidation of 3-tert-butyltoluene

A common and direct method for the synthesis of 3-tert-butylbenzaldehyde is the oxidation of 3-tert-butyltoluene. This transformation requires a careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

A patented method for the synthesis of the isomeric p-tert-butylbenzaldehyde involves the heterogeneous catalytic oxidation of p-tert-butyltoluene using oxygen as the oxidant in the presence of a cobalt-loaded mesoporous molecular sieve catalyst and N-hydroxyphthalimide as a free radical initiator.[3][4] This approach offers advantages in terms of catalyst recyclability and reduced environmental impact compared to stoichiometric heavy metal oxidants.

Conceptual Experimental Protocol (Adapted from related syntheses):

-

Catalyst Preparation: Prepare a cobalt-loaded mesoporous molecular sieve (e.g., Co-HMS) by impregnating the sieve with a solution of a cobalt salt (e.g., cobalt(II) nitrate) in a suitable solvent like ethanol, followed by drying and calcination.[3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, charge the cobalt-loaded catalyst, 3-tert-butyltoluene, a free radical initiator (e.g., N-hydroxyphthalimide), and a solvent such as acetonitrile.[3]

-

Oxidation: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) while bubbling a stream of oxygen or air through the solution for a designated period (e.g., 4-7 hours).[3]

-

Work-up and Purification: After completion of the reaction (monitored by GC or TLC), cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield 3-tert-butylbenzaldehyde.

Friedel-Crafts Acylation followed by Reduction

An alternative strategy involves the Friedel-Crafts acylation of tert-butylbenzene. This introduces a ketone that can be subsequently converted to the aldehyde.

-

Friedel-Crafts Acylation: Reaction of tert-butylbenzene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would predominantly yield 4-tert-butylacetophenone due to the para-directing effect of the tert-butyl group.[5] Achieving the meta-substituted product, 3-tert-butylacetophenone, as the major product via this method is challenging.

-

Conversion to Aldehyde: If 3-tert-butylacetophenone were available, it could be converted to 3-tert-butylbenzaldehyde through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or through more modern catalytic processes.

Given the regioselectivity challenges, the oxidation of 3-tert-butyltoluene is generally the more direct and preferred route.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization of 3-tert-butylbenzaldehyde is essential to confirm its identity and purity. The following spectroscopic techniques are instrumental in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 3-tert-butylbenzaldehyde is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. The aldehydic proton will appear as a singlet in the downfield region (typically around 9.8-10.0 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (around 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around 192 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 3-tert-butylbenzaldehyde will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-H bending vibrations of the tert-butyl group. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

The mass spectrum of 3-tert-butylbenzaldehyde will show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is expected to be influenced by the presence of the tert-butyl and aldehyde groups. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom to give a stable acylium ion at m/z = 161.

-

Loss of a methyl group (CH₃) from the tert-butyl group to give a fragment at m/z = 147.

-

Loss of the entire tert-butyl group to give a fragment at m/z = 105.

-

Cleavage of the formyl group (CHO) to give a tert-butylphenyl cation at m/z = 133.

Part 4: Applications in Research and Drug Development

The unique structural features of 3-tert-butylbenzaldehyde make it a valuable synthon in various areas of chemical research, particularly in the synthesis of complex organic molecules and pharmacologically active compounds.

Intermediate in Organic Synthesis

3-Tert-butylbenzaldehyde serves as a versatile intermediate for the introduction of the 3-tert-butylphenyl moiety into larger molecules. The aldehyde functionality can undergo a wide range of chemical transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.

-

Grignard and organolithium additions: to generate secondary alcohols.

-

Reductive amination: to produce substituted benzylamines.

-

Condensation reactions: to form Schiff bases, which can act as ligands for metal catalysts.[6][7]

The steric bulk of the tert-butyl group can influence the stereochemical outcome of these reactions and impart specific conformational properties to the products.

Role in Medicinal Chemistry and Drug Discovery

The 3-tert-butylphenyl group is a common structural motif in a variety of biologically active molecules. The tert-butyl group can:

-

Enhance Lipophilicity: Increasing the molecule's ability to cross cell membranes.

-

Improve Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder enzymatic degradation, prolonging the in vivo half-life of a drug candidate.

-

Modulate Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its biological target.

Derivatives of substituted benzaldehydes, including those with tert-butyl groups, have been investigated for a range of therapeutic applications, including their potential as antibacterial agents.[6] The ability to readily modify the aldehyde group of 3-tert-butylbenzaldehyde allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

3-Tert-butylbenzaldehyde is a chemically significant molecule whose properties and reactivity are largely defined by the interplay between the electron-withdrawing aldehyde group and the sterically demanding tert-butyl substituent. Its synthesis, while requiring careful control to avoid side reactions, is achievable through established organic methodologies. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. For researchers in organic synthesis and drug development, 3-tert-butylbenzaldehyde offers a valuable platform for constructing complex molecular architectures with tailored properties, making it a key intermediate in the pursuit of novel materials and therapeutics.

References

-

PubChem. 3-tert-butylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde. [Link]

-

PubChem. 3-tert-butylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Patsnap. Process for synthesizing p-tertiary butyl benzaldehyde. [Link]

- Google Patents. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.

- Google Patents. EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.

-

Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

-

Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

-

Chemsrc. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. [Link]

-

University of Texas at Dallas. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

-

PubChemLite. 3-tert-butylbenzaldehyde (C11H14O). [Link]

-

NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

Sources

- 1. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3 | Chemsrc [chemsrc.com]

- 3. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

3-Tert-butylbenzaldehyde CAS number 23039-28-3

An In-depth Technical Guide to 3-Tert-butylbenzaldehyde (CAS: 23039-28-3)

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount. Substituted benzaldehydes, in particular, represent a versatile class of intermediates, offering a gateway to a vast array of complex molecular architectures. This guide focuses on 3-tert-butylbenzaldehyde (CAS No. 23039-28-3), a molecule whose unique steric and electronic properties make it a valuable reagent for researchers, scientists, and drug development professionals. The bulky tert-butyl group at the meta position introduces specific conformational constraints and electronic influences that can be strategically exploited in the design of novel therapeutics and functional materials. This document aims to provide a comprehensive technical overview, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.

Molecular Profile and Physicochemical Properties

3-Tert-butylbenzaldehyde is a monosubstituted benzaldehyde characterized by a tert-butyl group at the third position of the benzene ring relative to the aldehyde functionality. This substitution pattern is crucial as it sterically hinders the meta position, influencing the regioselectivity of further aromatic substitutions, and electronically modulates the reactivity of the aldehyde group.

Table 1: Physicochemical Properties of 3-Tert-butylbenzaldehyde

| Property | Value | Source |

| CAS Number | 23039-28-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O | [1][2][5] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Appearance | Liquid (at 20°C) | [3] |

| Boiling Point | 140-150 °C; 130 °C (at 33 hPa) | [2] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted); 0.97 g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.52 | [3] |

| SMILES | CC(C)(C)C1=CC=CC(=C1)C=O | [1][6] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [1] |

Spectroscopic data is essential for the unambiguous identification and characterization of 3-tert-butylbenzaldehyde. While a comprehensive dataset is best obtained experimentally, typical spectral features can be predicted based on its structure. PubChem and other chemical databases provide access to experimental and predicted spectra, including ¹H NMR, ¹³C NMR, and IR spectra.[1][7]

Synthesis and Purification Strategies

The synthesis of 3-tert-butylbenzaldehyde can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. A common conceptual pathway involves the oxidation of the corresponding alcohol or the formylation of a suitable Grignard reagent.

Conceptual Synthetic Workflow: Oxidation of 3-tert-butylbenzyl alcohol

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. This avoids the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.

Caption: Conceptual workflow for the synthesis of 3-tert-butylbenzaldehyde.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-tert-butylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-tert-butylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: To the stirred solution, add PCC in one portion. The reaction mixture will typically turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

-

Work-up: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure 3-tert-butylbenzaldehyde.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 3-tert-butylbenzaldehyde is governed by the interplay of the aldehyde functional group and the tert-butyl substituent.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It readily undergoes reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions (e.g., aldol, Knoevenagel).

-

Aromatic Ring: The tert-butyl group is a weak ortho-, para-director and an activating group for electrophilic aromatic substitution. However, its significant steric bulk primarily directs incoming electrophiles to the positions ortho and para to it, and can influence the rate of reaction.

Key Reaction: Wittig Olefination

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reaction of 3-tert-butylbenzaldehyde with a phosphorus ylide provides a reliable method for carbon-carbon double bond formation.

Caption: Simplified mechanism of the Wittig reaction with 3-tert-butylbenzaldehyde.

Applications in Research and Drug Development

While direct applications of 3-tert-butylbenzaldehyde are limited, its true value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

A. Pharmaceutical Intermediates

The structural motif of 3-tert-butylbenzaldehyde can be found in the backbone of various molecular scaffolds explored in drug discovery. Its derivatives have been investigated for a range of therapeutic areas. While specific examples for the 3-isomer are not as widely published as for the 4-isomer (a precursor to the fragrance Lilial and the pesticide Fenpropimorph), the principles remain the same.[8][9] The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve lipid solubility, which may aid in crossing biological membranes.

B. Ligand Synthesis for Catalysis

Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands.[10] Condensation of 3-tert-butylbenzaldehyde with various amines can yield a diverse library of ligands. These ligands, upon coordination with metal ions, can form catalysts for a variety of organic transformations, including asymmetric synthesis.[10] The steric bulk of the tert-butyl group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

C. Materials Science

The 3-tert-butylphenyl moiety can be incorporated into polymers and other materials to modify their physical properties.[10] The bulky, non-polar tert-butyl group can increase the solubility of polymers in organic solvents, alter their thermal properties, and influence their morphology in the solid state.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 3-tert-butylbenzaldehyde.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

| H301 / H302 | Toxic/Harmful if swallowed | [11] |

| H317 | May cause an allergic skin reaction | |

| H361 | Suspected of damaging fertility or the unborn child | |

| H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects | [11] |

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12][13] Keep away from strong oxidizing agents. The product may be sensitive to air and light.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11][12]

Conclusion

3-Tert-butylbenzaldehyde is a valuable and versatile chemical intermediate. Its unique combination of steric and electronic properties makes it a strategic building block for the synthesis of a wide range of target molecules in medicinal chemistry, catalysis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

References

-

PubChem. (n.d.). 3-Tert-butylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Chemical Synthesis: The Role of 3-(tert-Butyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-tert-butylbenzaldehyde (C11H14O). Université du Luxembourg. Retrieved from [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 3. 23039-28-3 3-tert-Butylbenzaldehyde AKSci W4684 [aksci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - 3-tert-butylbenzaldehyde (C11H14O) [pubchemlite.lcsb.uni.lu]

- 7. 3-tert-Butylbenzaldehyde(23039-28-3) 1H NMR spectrum [chemicalbook.com]

- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. 3-tert-Butylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 23039-28-3|3-tert-Butylbenzaldehyde|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 3,5-di-tert-butylbenzaldehyde

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, including direct formylation of 1,3-di-tert-butylbenzene and the oxidation of corresponding benzyl precursors. Each section is designed to offer researchers, scientists, and drug development professionals both theoretical insight and actionable experimental protocols, ensuring a blend of academic rigor and field-proven application.

Introduction: Significance and Synthetic Landscape

3,5-Di-tert-butylbenzaldehyde is a key building block in organic synthesis. Its bulky tert-butyl groups impart unique solubility, stability, and steric properties to derivative molecules. This structure is particularly valuable in the development of complex molecules such as porphyrins, dipyrromethanes, and various pharmaceutical agents. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, making it a crucial precursor for more elaborate molecular architectures.

The synthesis of this aldehyde, however, is not without its challenges. The steric hindrance imposed by the two tert-butyl groups can significantly influence the reactivity of the aromatic ring and the choice of synthetic strategy. This guide explores the most prevalent and effective methods for its preparation, focusing on the causality behind experimental choices to provide a self-validating framework for laboratory synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | 3,5-di-tert-butylbenzaldehyde | [1] |

| CAS Number | 17610-00-3 | |

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 85-89 °C | |

| SMILES | CC(C)(C)c1cc(C=O)cc(c1)C(C)(C)C | |

| InChIKey | BRUITYMDHWNCIG-UHFFFAOYSA-N | [1] |

Spectroscopic data for confirmation of the product structure is available through public databases such as PubChem and the NIST WebBook.[1][2][3]

Synthetic Strategies: Pathways and Protocols

The synthesis of 3,5-di-tert-butylbenzaldehyde can be broadly categorized into two primary approaches: direct introduction of the formyl group onto the aromatic ring and modification of a pre-existing side chain.

Direct Formylation of 1,3-di-tert-butylbenzene

This approach is the most direct, involving an electrophilic aromatic substitution reaction to attach a formyl (-CHO) group to the 1,3-di-tert-butylbenzene starting material. The two tert-butyl groups are meta-directing and activating, guiding the formylation to the C5 position (equivalent to C1).

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[4][5] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The iminium ion is a relatively weak electrophile, making this reaction highly suitable for activated arenes like 1,3-di-tert-butylbenzene.[6]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[5]

Sources

- 1. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – 3 5 di tert Butylbenzaldehyde [mzcloud.org]

- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylbenzaldehyde (CAS No. 23039-28-3) is an aromatic aldehyde characterized by the presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring.[1][2] This sterically demanding substituent significantly influences the molecule's physical properties and chemical reactivity, making it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butylbenzaldehyde, detailed discussions on its synthesis and purification, an exploration of its characteristic reactions, and essential safety and handling information.

Physicochemical Properties

The physical and chemical properties of 3-tert-butylbenzaldehyde are summarized in the table below. The presence of the tert-butyl group, a bulky and nonpolar moiety, alongside the polar aldehyde functional group, imparts a unique set of characteristics to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| CAS Number | 23039-28-3 | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 140-150 °C | [3] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 91.961 °C | [4] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Characterization

The structural elucidation of 3-tert-butylbenzaldehyde is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-tert-butylbenzaldehyde exhibits characteristic signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the tert-butyl group. A detailed analysis of a similar compound, 3-tert-butyl-2-hydroxybenzaldehyde, reveals a singlet for the nine equivalent protons of the tert-butyl group around δ 1.44 ppm. The aromatic protons appear as multiplets in the downfield region, and the highly deshielded aldehydic proton resonates as a singlet further downfield, typically around δ 9.8-10.0 ppm.[6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the aromatic carbons (between 125-150 ppm), and the carbons of the tert-butyl group (the quaternary carbon and the methyl carbons appearing further upfield).[7]

Infrared (IR) Spectroscopy

The IR spectrum of 3-tert-butylbenzaldehyde is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C=C stretching vibrations of the benzene ring.[8][9]

Mass Spectrometry

Mass spectrometry of 3-tert-butylbenzaldehyde would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the loss of the aldehydic proton, the entire formyl group, and fragmentation of the tert-butyl group. Common fragments would include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and a methyl radical from the tert-butyl group (M-15).[10][11][12]

Synthesis and Purification

The synthesis of 3-tert-butylbenzaldehyde can be approached through several synthetic strategies, primarily involving the introduction of a formyl group onto the tert-butylbenzene ring or the modification of a pre-existing functional group. While a specific, detailed experimental protocol for 3-tert-butylbenzaldehyde is not extensively documented in readily available literature, plausible synthetic routes can be derived from established organic reactions.

Potential Synthetic Routes

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][13][14][15][16] Tert-butylbenzene, being activated by the electron-donating tert-butyl group, could be formylated using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Vilsmeier-Haack formylation of tert-butylbenzene.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst.[17][18][19][20] This method is generally suitable for activated aromatic rings.

-

Friedel-Crafts Acylation followed by Reduction: Another approach involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent like oxalyl chloride or formyl fluoride, followed by reduction of the resulting acylbenzene.[21][22][23][24]

Proposed Experimental Protocol (Vilsmeier-Haack Approach)

The following is a generalized, illustrative protocol based on the Vilsmeier-Haack reaction. Note: This is a proposed method and should be optimized and performed with appropriate safety precautions by trained professionals.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Cool the reaction mixture again to 0 °C and add tert-butylbenzene dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure 3-tert-butylbenzaldehyde.[8]

Caption: Simplified mechanism of the Cannizzaro reaction for 3-Tert-butylbenzaldehyde (3-TBB).

Safety and Handling

3-Tert-butylbenzaldehyde is a chemical that requires careful handling in a laboratory or industrial setting. Based on available safety data sheets, it is classified as harmful if swallowed and may cause skin and eye irritation. [8][25]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [26]* First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

3-Tert-butylbenzaldehyde is a versatile aromatic aldehyde with distinct physical and chemical properties conferred by the meta-substituted tert-butyl group. Its synthesis can be achieved through established formylation reactions, and its reactivity is dominated by the chemistry of the aldehyde functional group, allowing for a wide range of transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the development of new pharmaceuticals, agrochemicals, and advanced materials. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.

References

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 12, 2025, from [Link]

-

PubChem. (n.d.). 3-tert-Butylbenzaldehyde. Retrieved December 12, 2025, from [Link]

-

Wikipedia. (n.d.). Gattermann reaction. Retrieved December 12, 2025, from [Link]

-

Vilsmeier-Haack Reaction [Video]. (2021, June 19). YouTube. Retrieved from [Link]

-

Tradeasia. (n.d.). Affordable Price 3,5-di-tert-butylbenzaldehyde, Crystalline Solid with Almond-like Smell. Retrieved December 12, 2025, from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 12, 2025, from [Link]

-

Quora. (2019, May 4). What is Gattermann Koch reaction? Retrieved from [Link]

-

Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved December 12, 2025, from [Link]

-

Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications. Retrieved December 12, 2025, from [Link]

- Google Patents. (n.d.). EP0011281B1 - Process for the preparation of p-tert.-butyl benzaldehyde and the derivatives thereof substituted in the nucleus by halogen.

-

Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Retrieved December 12, 2025, from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

Filo. (2025, August 23). Which of the following are the starting materials for the Grignard's synthesis of tert-butyl alcohol? Retrieved from [Link]

-

A Solvent Free Wittig Reaction. (n.d.). Retrieved December 12, 2025, from [Link]

-

The Chemists' Cookbook. (2024, December 16). reaction mechanism, experimental procedure and how to get rid of TPPO [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (2019, January 9). the Wittig reaction [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Retrieved December 12, 2025, from [Link]

-

Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved December 12, 2025, from [Link]

-

Eureka | Patsnap. (n.d.). Process for synthesizing p-tertiary butyl benzaldehyde. Retrieved December 12, 2025, from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved December 12, 2025, from [Link]

-

Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Sciencemadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). FR2528034A1 - PROCESS FOR THE PREPARATION OF P-TERT-BUTYLBENZENE DERIVATIVES.

-

Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved December 12, 2025, from [Link]

-

Eureka | Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde. Retrieved December 12, 2025, from [Link]

-

ChemSrc. (2025, August 25). 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... Retrieved December 12, 2025, from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. 23039-28-3 Cas No. | 3-tert-Butylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 4. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]

- 5. Affordable Price 3,5-di-tert-butylbenzaldehyde, Crystalline Solid with Almond-like Smell [forecastchemicals.com]

- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. scribd.com [scribd.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. youtube.com [youtube.com]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

- 19. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 20. testbook.com [testbook.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 24. m.youtube.com [m.youtube.com]

- 25. massbank.eu [massbank.eu]

- 26. 3-tert-Butylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde for Advanced Research Applications

Executive Summary: 3-tert-butylbenzaldehyde is an aromatic aldehyde featuring a sterically demanding tert-butyl group at the meta position. This structural arrangement imparts unique physicochemical properties, making it a valuable intermediate in specialized organic synthesis. This guide provides a comprehensive overview of its core chemical data, a detailed synthesis protocol, its analytical profile, key applications in research and development, and essential safety protocols. For researchers, the strategic placement of the tert-butyl group offers a tool to introduce steric bulk, enhance lipophilicity, and direct the regioselectivity of subsequent reactions, which is particularly relevant in the design of novel ligands, molecular probes, and pharmaceutical precursors.

Chemical Identity and Core Properties

3-tert-butylbenzaldehyde is a substituted aromatic aldehyde. The presence of the bulky tert-butyl group significantly influences its physical properties and reactivity compared to unsubstituted benzaldehyde. Its fundamental properties are summarized below.

Molecular Formula: C₁₁H₁₄O[1][2][3]

Molecular Weight: 162.23 g/mol [2][3][4]

| Identifier | Value | Source |

| IUPAC Name | 3-tert-butylbenzaldehyde | [2] |

| CAS Number | 23039-28-3 | [1][2][3] |

| Synonyms | 3-(1,1-Dimethylethyl)benzaldehyde, m-tert-butylbenzaldehyde | [2] |

| Appearance | Liquid | N/A |

| Boiling Point | 228 °C at 760 mmHg | [5] |

| Density | ~0.97 g/cm³ | [3][5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves the oxidation of the corresponding toluene derivative. This approach is efficient for producing 3-tert-butylbenzaldehyde from 3-tert-butyltoluene. While various oxidizing agents can be employed, a common laboratory-scale method involves reagents like manganese dioxide (MnO₂), which offers good selectivity for the oxidation of benzylic methyl groups.

The underlying mechanism involves the adsorption of the toluene derivative onto the surface of MnO₂, followed by a series of single-electron transfers and proton abstractions to form a benzyl radical intermediate. This intermediate is further oxidized to the aldehyde, which then desorbs from the surface. The use of a heterogeneous catalyst like MnO₂ simplifies product purification, as the oxidant can be removed by simple filtration.

Experimental Protocol: Oxidation of 3-tert-butyltoluene

This protocol describes a representative procedure for the synthesis of 3-tert-butylbenzaldehyde.

Materials:

-

3-tert-butyltoluene

-

Activated Manganese (IV) Oxide (MnO₂)

-

Dichloromethane (DCM) or a similar inert solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-tert-butyltoluene in a suitable volume of dichloromethane.

-

Addition of Oxidant: Add 5-10 equivalents of activated MnO₂ to the solution. The large excess is crucial for driving the reaction to completion.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the MnO₂ solid. Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

-

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 4. 23039-28-3 Cas No. | 3-tert-Butylbenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 5. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3 | Chemsrc [chemsrc.com]

IUPAC Nomenclature and Structural Elucidation

An In-depth Technical Guide to 3-tert-butylbenzaldehyde: Nomenclature, Properties, and Chemical Significance

Executive Summary: 3-tert-butylbenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique structural features, characterized by a sterically demanding tert-butyl group at the meta-position relative to the formyl group, influence its reactivity and physical properties. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delineates the formal IUPAC nomenclature, details its physicochemical and spectroscopic properties, outlines a logical synthetic pathway, explores its characteristic chemical reactivity, and summarizes essential safety protocols. The content is structured to deliver not just factual data but also the underlying scientific principles, ensuring a thorough understanding for practical application.

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures unambiguous communication. For substituted benzene derivatives, certain common names are retained as parent structures for nomenclature.[1][2]

The IUPAC name for the compound is 3-tert-butylbenzaldehyde. [3]

This name is derived according to the following principles:

-

Parent Hydride: The core structure is a benzene ring substituted with an aldehyde group (-CHO). The common name "benzaldehyde" is adopted by IUPAC as the parent name.[1][4]

-

Principal Functional Group: The aldehyde group is the principal functional group, and its carbon atom is assigned locant 1 (C1) on the aromatic ring.[5]

-

Substituent Identification: A tert-butyl group, systematically named (1,1-dimethylethyl), is attached to the ring.[3]

-

Locant Assignment: The ring is numbered to give the substituents the lowest possible locants. Since the aldehyde carbon is C1, the tert-butyl group is located at the C3 position.

Therefore, the compound is systematically named 3-tert-butylbenzaldehyde. An alternative, though less common, systematic name is 3-(1,1-dimethylethyl)benzaldehyde.[3] The prefix "meta-" (or "m-") is often used in common nomenclature to describe the 1,3-relationship on the benzene ring, leading to the name m-tert-butylbenzaldehyde.[3][4]

Caption: IUPAC numbering for 3-tert-butylbenzaldehyde.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and application of 3-tert-butylbenzaldehyde.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3][6] |

| CAS Registry Number | 23039-28-3 | [3][6] |

| Appearance | Colorless liquid (presumed) | [7] (by analogy) |

| Boiling Point | 140-150 °C | [6] |

| Density (Predicted) | 0.966 ± 0.06 g/cm³ | [6] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While raw spectra should be consulted for full analysis, the expected characteristic signals are outlined below.

| Spectroscopy | Characteristic Features | Source(s) |

| ¹H NMR | Singlet (~1.3 ppm, 9H, -C(CH₃)₃)Aromatic Multiplets (7.4-7.8 ppm, 4H)Singlet (~9.9 ppm, 1H, -CHO) | [8] |

| ¹³C NMR | Alkyl C (~31 ppm, (CH₃)₃C -)Alkyl C (~35 ppm, -(C (CH₃)₃))Aromatic C (125-150 ppm)Carbonyl C (~192 ppm, C HO) | [3] |

| Infrared (IR) | ~2820, 2720 cm⁻¹ (Aldehydic C-H Stretch)~1700 cm⁻¹ (Aromatic C=O Stretch)~1600, 1480 cm⁻¹ (Aromatic C=C Stretch) | General Aldehyde Data |

| Mass Spec. (MS) | Molecular Ion (M⁺) at m/z = 162.10 | [3] |

Synthesis of 3-tert-butylbenzaldehyde

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding substituted toluene. This approach offers a direct pathway from readily available starting materials. The synthesis of the para-isomer, 4-tert-butylbenzaldehyde, often involves the catalytic oxidation of 4-tert-butyltoluene.[9][10] A similar strategy is applicable for the meta-isomer.

Proposed Synthetic Protocol: Oxidation of 3-tert-butyltoluene

Causality and Rationale: The selective oxidation of a benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. The Étard reaction, using chromyl chloride (CrO₂Cl₂), is a classic method for this transformation.[11] Alternatively, a multi-step process involving radical bromination of the benzylic position followed by hydrolysis via the Sommelet reaction provides a controlled route.[12][13]

Step-by-Step Methodology (via Benzylic Bromination and Hydrolysis):

-

Benzylic Bromination:

-

To a solution of 3-tert-butyltoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-tert-butylbenzyl bromide.

-

-

Sommelet Reaction/Hydrolysis:

-

Dissolve the crude 3-tert-butylbenzyl bromide in an appropriate solvent mixture (e.g., aqueous ethanol).

-

Add hexamethylenetetramine (HMTA) (1.2 equivalents) and heat the mixture to reflux for several hours to form the quaternary ammonium salt.[12]

-

Acidify the reaction mixture with aqueous HCl and continue to reflux to hydrolyze the intermediate, yielding 3-tert-butylbenzaldehyde.[12]

-

Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure 3-tert-butylbenzaldehyde.[6]

-

Caption: Synthetic workflow for 3-tert-butylbenzaldehyde.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-tert-butylbenzaldehyde is dominated by the aldehyde functional group. The tert-butyl group is chemically robust and primarily exerts steric and electronic effects on the reactivity of the aromatic ring and the formyl group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-tert-butylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The carbonyl group is easily reduced to a primary alcohol, (3-tert-butylphenyl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More forceful reduction of the carbonyl to a methyl group (CH₃) can be accomplished via the Wolff-Kishner or Clemmensen reduction methods.[11]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.

-

Condensation Reactions: As an aromatic aldehyde, it can participate in various condensation reactions. For instance, an Aldol condensation with an enolizable ketone or aldehyde can form α,β-unsaturated carbonyl compounds.[7][11] It is also a suitable substrate for the Wittig reaction to synthesize substituted styrenes.

Caption: Key reaction pathways for 3-tert-butylbenzaldehyde.

Safety and Handling

As a laboratory chemical, 3-tert-butylbenzaldehyde must be handled with appropriate precautions.

-

GHS Hazard Classification: According to available data, the compound is classified with the following hazards[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

3-tert-butylbenzaldehyde is a well-defined chemical entity with its nomenclature firmly established by IUPAC rules. Its synthesis is achievable through standard organic transformations, and its reactivity is characteristic of aromatic aldehydes, making it a potentially versatile intermediate for the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10192588, 3-Tert-butylbenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268253, 3,5-Bis(tert-butyl)benzaldehyde. Available at: [Link]

-

NIST (2025). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde in NIST Chemistry WebBook. Available at: [Link]

-

Patsnap (2012). Process for synthesizing p-tertiary butyl benzaldehyde. Available at: [Link]

-

KPU Pressbooks. 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Available at: [Link]

-

Chemsrc. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. Available at: [Link]

-

Wikipedia. 4-tert-Butylbenzaldehyde. Available at: [Link]

-

Chemistry LibreTexts (2019). 15.3: Nomenclature of Benzene Derivatives. Available at: [Link]

-

NIST. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde Infrared Spectrum. Available at: [Link]

-

IUPAC (2020). Brief Guide to the Nomenclature of Organic Chemistry. Available at: [Link]

- Google Patents. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.

-

Royal Society of Chemistry. Electronic Supplementary Information for "Determinants of the efficiency of photon upconversion by triplet-triplet annihilation". Available at: [Link]

-

PubChemLite. 3-tert-butylbenzaldehyde (C11H14O). Available at: [Link]

-

National Council of Educational Research and Training. Organic Chemistry – Specific Name Reactions. Available at: [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. Available at: [Link]

- Google Patents. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

Sources

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. iupac.org [iupac.org]

- 3. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. 3-tert-Butylbenzaldehyde(23039-28-3) 1H NMR spectrum [chemicalbook.com]

- 9. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. rsc.org [rsc.org]

- 13. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

Introduction: Understanding 3-Tert-butylbenzaldehyde

An In-depth Technical Guide to the Safe Handling and Application of 3-Tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

3-Tert-butylbenzaldehyde, with the chemical formula C11H14O, is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a tert-butyl group at the 3-position.[1] This structural feature imparts specific reactivity and physical properties that are of interest in various fields of chemical synthesis. While not as commonly cited as its 4-tert-butyl isomer, which is a key intermediate in the fragrance industry, 3-tert-butylbenzaldehyde serves as a valuable building block in organic synthesis, including the development of novel pharmaceutical intermediates and specialized chemical ligands.[2] The presence of the bulky tert-butyl group can influence the steric and electronic environment of the aldehyde functional group, offering unique synthetic possibilities. This guide provides a comprehensive overview of the safe handling, storage, and potential applications of 3-tert-butylbenzaldehyde, grounded in established safety protocols and chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of 3-Tert-butylbenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C11H14O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| CAS Number | 23039-28-3 | ChemicalBook[3] |

| Appearance | Liquid | Sigma-Aldrich[4] |

| Boiling Point | 140-150 °C | ChemicalBook[3] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Flash Point | 91.961 °C | Sigma-Aldrich[4] |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[4] |

Hazard Analysis and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Tert-butylbenzaldehyde is classified with several hazards that necessitate careful handling.[1]

-

Acute Toxicity, Oral (Category 3/4): Harmful if swallowed.[1][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][6]

-

Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][6]

-

Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1][5]

The following GHS pictograms are associated with 3-Tert-butylbenzaldehyde:

Expert Insight: The respiratory and skin irritation potential is typical for many benzaldehyde derivatives. The significant aquatic toxicity underscores the importance of preventing any release into the environment. All waste containing this chemical must be disposed of as hazardous waste.[5]

Safe Handling and Storage Procedures

Adherence to rigorous safety protocols is paramount when working with 3-Tert-butylbenzaldehyde to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All handling of 3-Tert-butylbenzaldehyde should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[7]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.[7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[10] Aldehydes can undergo vigorous reactions with these substances.

-

Conditions to Avoid: Protect from air and light, as these can affect product quality. The recommended storage temperature is 4°C under a nitrogen atmosphere to maintain purity.[4]

The following workflow diagram illustrates the key steps for the safe handling of 3-Tert-butylbenzaldehyde.

Caption: Emergency response workflow for incidents involving 3-Tert-butylbenzaldehyde.

Experimental Protocol: Aldol Condensation

The aldehyde functionality of 3-Tert-butylbenzaldehyde makes it a suitable substrate for reactions such as aldol condensations. This protocol details a representative aldol condensation with acetone, a common and illustrative transformation.

Causality and Scientific Rationale: The aldol condensation is a cornerstone of C-C bond formation in organic synthesis. In this reaction, an enolate (from acetone, under basic conditions) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Tert-butylbenzaldehyde. The bulky tert-butyl group at the meta-position does not significantly hinder the approach to the carbonyl group, allowing the reaction to proceed. The subsequent dehydration of the aldol adduct is often spontaneous or can be promoted by heat, leading to the formation of a conjugated α,β-unsaturated ketone. Sodium hydroxide is a cost-effective and sufficiently strong base to generate the necessary concentration of the acetone enolate to initiate the reaction.

Materials and Reagents

-

3-Tert-butylbenzaldehyde

-

Acetone

-

Ethanol

-

10% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Tert-butylbenzaldehyde (1 equivalent) in ethanol.

-

Addition of Acetone: Add an excess of acetone (e.g., 5-10 equivalents) to the solution. Rationale: Using an excess of acetone drives the equilibrium towards product formation and minimizes self-condensation of the aldehyde.

-

Initiation of Reaction: Cool the flask in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring. Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions. The base catalyzes the formation of the acetone enolate.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization if necessary.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for the aldol condensation of 3-Tert-butylbenzaldehyde.

References

-

Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

-

PubChem. (n.d.). 3-Tert-butylbenzaldehyde. Retrieved from [Link]

-

GOV.UK. (n.d.). Formaldehyde - Incident management. Retrieved from [Link]

-

Chemsrc. (2025). 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3. Retrieved from [Link]

-

UW Department of Chemistry. (2017). Formaldehyde Template SOP. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Process for synthesizing p-tertiary butyl benzaldehyde. Retrieved from [Link]

-

University of Rochester. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

-

Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

- Google Patents. (n.d.). EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes.

-

University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

- Google Patents. (n.d.). CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde.

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

-

University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

-

Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butylbenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

Sources

- 1. 3-Tert-butylbenzaldehyde | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 3-tert-Butylbenzaldehyde CAS#: 23039-28-3 [m.chemicalbook.com]

- 4. 3-(tert-Butyl)benzaldehyde | 23039-28-3 [sigmaaldrich.com]

- 5. 3-tert-Butylbenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. wcu.edu [wcu.edu]

Methodological & Application

Application Notes & Protocols: Synthesis of p-tert-butylbenzaldehyde via Non-Homogeneous Catalytic Oxidation

Abstract

This document provides a comprehensive guide for the synthesis of p-tert-butylbenzaldehyde, a critical intermediate in the fragrance, pharmaceutical, and polymer industries.[1][2] We move beyond traditional stoichiometric or homogeneous catalytic methods, which are often plagued by harsh reaction conditions, difficult product separation, and significant environmental drawbacks.[1][3] This guide details a robust and efficient protocol centered on non-homogeneous (heterogeneous) catalytic oxidation. The core advantages of this approach include enhanced catalyst stability, straightforward separation and recyclability, and superior selectivity for the desired aldehyde product under milder conditions.[4][5][6] We will explore the fundamental principles of the catalytic system, provide a detailed, field-tested experimental protocol, and offer insights into data interpretation and process optimization.

Foundational Principles: The "Why" Behind the Protocol

The selective oxidation of p-tert-butyltoluene's methyl group to an aldehyde, while leaving the tert-butyl group untouched, requires a precisely controlled catalytic system. Heterogeneous catalysis offers this control by providing distinct active sites on a solid support, which governs the reaction pathway.[7]

The Catalytic System: A Synergistic Triad

Our protocol employs a system comprising a solid-phase catalyst, a free-radical initiator, and a clean oxidant, each chosen for specific mechanistic functions.

-

The Heterogeneous Catalyst (Co-HMS or Co-Mn-HMS): The foundation of this process is a transition metal, typically cobalt or a combination of cobalt and manganese, supported on a mesoporous molecular sieve like Hexagonal Mesoporous Silica (HMS).[1][8]

-

Causality: The high surface area (often >1000 m²/g) and ordered pore structure of HMS are critical.[7] They ensure maximum dispersion and accessibility of the cobalt and manganese active sites.[7] During catalyst preparation via calcination, the metal precursors (e.g., cobalt nitrate) decompose to form highly active metal oxide species on the silica support.[1] These transition metal sites are pivotal as they facilitate the decomposition of the oxidant to generate the necessary radical species that initiate the oxidation cascade.[9][10] The use of a bimetallic Co-Mn system often exhibits a synergistic effect, enhancing catalytic performance beyond that of either metal alone.[11][12]

-

-

The Radical Initiator (N-Hydroxyphthalimide - NHPI): While the catalyst can activate oxygen, the reaction is significantly accelerated and can be conducted at lower temperatures by adding a radical evocating agent or initiator.[1][8]

-

Causality: N-hydroxyphthalimide (NHPI) acts as a highly efficient radical chain carrier. The catalyst facilitates the initial abstraction of a hydrogen atom from the N-OH group of NHPI, generating the phthalimide-N-oxyl (PINO) radical. This PINO radical is the primary species responsible for abstracting a hydrogen atom from the benzylic methyl group of p-tert-butyltoluene, initiating the selective oxidation chain reaction.[8] This allows the reaction to proceed efficiently at moderate temperatures (50-70°C).[8]

-

-

The Oxidant (Molecular Oxygen - O₂): The choice of oxidant is driven by efficiency, cost, and environmental impact.

-

Causality: Molecular oxygen is an ideal oxidant; it is inexpensive, readily available, and its primary byproduct is water, aligning with the principles of green chemistry.[3] The heterogeneous catalyst effectively activates the relatively stable O₂ molecule to participate in the free-radical cycle.[1]

-

The Reaction Mechanism Simplified

The oxidation proceeds via a free-radical chain mechanism, which can be summarized in three key stages: initiation, propagation, and termination. The catalyst and initiator work in concert primarily during the initiation phase.

Caption: Simplified free-radical oxidation pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for catalyst preparation and the subsequent oxidation reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part A: Catalyst Preparation (4% Co-HMS)